molecular formula C25H22Cl3N3O5S B12373363 Topoisomerase II inhibitor 17

Topoisomerase II inhibitor 17

Cat. No.: B12373363
M. Wt: 582.9 g/mol
InChI Key: CKQJDAISSDNCAD-UHFFFAOYSA-N
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Description

Topoisomerase II inhibitor 17 is a compound known for its ability to inhibit the activity of the enzyme topoisomerase II. This enzyme plays a crucial role in DNA replication, transcription, and repair by altering the topological states of DNA. Inhibitors of topoisomerase II are of significant interest in the field of cancer research due to their potential to disrupt the proliferation of cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of topoisomerase II inhibitor 17 involves multiple steps, including the formation of a sesquiterpene o-quinone structure. The synthetic route typically begins with the extraction of phytoalexins from Helicteres Angustifolia L., followed by a series of chemical reactions to form the desired inhibitor . The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Topoisomerase II inhibitor 17 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions are various derivatives of this compound, each with potentially different levels of inhibitory activity against the enzyme .

Scientific Research Applications

Topoisomerase II inhibitor 17 has a wide range of scientific research applications:

Mechanism of Action

Topoisomerase II inhibitor 17 exerts its effects by binding to the topoisomerase II enzyme and preventing it from altering the topological states of DNA. This inhibition leads to the accumulation of DNA breaks, ultimately causing cell death. The molecular targets include the DNA binding domain of the enzyme, and the pathways involved are related to DNA replication and repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Topoisomerase II inhibitor 17 is unique due to its specific sesquiterpene o-quinone structure, which provides a distinct mechanism of action compared to other inhibitors. Its derivatives have shown strong inhibitory activity, making it a promising candidate for further development .

Properties

Molecular Formula

C25H22Cl3N3O5S

Molecular Weight

582.9 g/mol

IUPAC Name

ethyl 5-(2,4-dimethoxyphenyl)-7-methyl-3-[(2,4,6-trichlorobenzoyl)amino]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C25H22Cl3N3O5S/c1-5-36-24(33)20-12(2)29-25-31(22(20)15-7-6-14(34-3)10-18(15)35-4)19(11-37-25)30-23(32)21-16(27)8-13(26)9-17(21)28/h6-11,22H,5H2,1-4H3,(H,30,32)

InChI Key

CKQJDAISSDNCAD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=C(C=C(C=C3)OC)OC)C(=CS2)NC(=O)C4=C(C=C(C=C4Cl)Cl)Cl)C

Origin of Product

United States

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